molecular formula C12H23NO5 B558211 Boc-Ser-Otbu CAS No. 7738-22-9

Boc-Ser-Otbu

Cat. No.: B558211
CAS No.: 7738-22-9
M. Wt: 261.31 g/mol
InChI Key: NSNZHQVMWJPBPI-QMMMGPOBSA-N
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Scientific Research Applications

Chemistry: Boc-Ser-Otbu is widely used in peptide synthesis as a building block for creating complex peptides and proteins. Its protective groups allow for selective reactions, making it a valuable tool in organic synthesis .

Biology: In biological research, this compound is used to study protein structure and function. It is incorporated into peptides that are used as models for understanding protein folding and interactions .

Medicine: this compound is used in the development of peptide-based drugs. Its stability and ease of incorporation into peptides make it an ideal candidate for drug design and synthesis .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the synthesis of peptide-based materials for various applications .

Mechanism of Action

Target of Action

Boc-Ser-Otbu, also known as N-tert-butoxycarbonyl-L-serine tert-butyl ester, is a derivative of the amino acid serine . The primary targets of this compound are the proteins and enzymes that utilize serine in their structure or function. As an amino acid derivative, it plays a crucial role in protein synthesis and other biological processes.

Mode of Action

This compound interacts with its targets by being incorporated into proteins during the process of protein synthesis . It is used as a building block in the formation of polypeptides, influencing the structure and function of the resulting proteins. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino group, preventing it from reacting prematurely during peptide synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein synthesis and metabolism. By influencing the composition of proteins, it can affect various downstream effects such as enzyme activity, signal transduction, and cellular functions .

Pharmacokinetics

As an amino acid derivative, it is expected to be absorbed and distributed throughout the body, metabolized by enzymatic processes, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it is incorporated into. It can influence the function of these proteins, leading to a wide range of potential effects at the cellular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect its stability and reactivity . Furthermore, the presence of other molecules can influence its incorporation into proteins and its subsequent effects .

Biochemical Analysis

Biochemical Properties

Boc-Ser-Otbu plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, such as serine proteases, which recognize the serine residue in the compound. The tert-butoxycarbonyl (Boc) group protects the amino group of serine, while the tert-butyl ester (Otbu) group protects the carboxyl group. These protective groups are removed under specific conditions, allowing the serine residue to participate in peptide bond formation .

Cellular Effects

This compound influences various cellular processes by acting as a precursor in peptide synthesis. It affects cell signaling pathways by providing serine residues for the synthesis of signaling peptides and proteins. This compound can also impact gene expression by contributing to the synthesis of transcription factors and other regulatory proteins. Additionally, this compound plays a role in cellular metabolism by providing serine for the synthesis of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and proteins during peptide synthesis. The Boc group is removed under acidic conditions, exposing the amino group of serine. Similarly, the Otbu group is removed under basic conditions, exposing the carboxyl group. These deprotection steps allow this compound to participate in peptide bond formation, facilitating the synthesis of peptides and proteins. The compound can also interact with serine proteases, which recognize and cleave the serine residue .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is stable under dry and cool conditions but can degrade when exposed to moisture or high temperatures. Over time, the protective groups may be removed, leading to the exposure of the serine residue. Long-term studies have shown that this compound can influence cellular function by providing serine for the synthesis of peptides and proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in peptide synthesis without causing adverse effects. At high doses, this compound may exhibit toxic effects, such as disrupting cellular function and causing cell death. Threshold effects have been observed, where the compound’s impact on cellular processes increases significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes such as serine proteases and peptidases, which recognize and cleave the serine residue. The compound also affects metabolic flux by providing serine for the synthesis of metabolic enzymes and other biomolecules. Additionally, this compound can influence metabolite levels by contributing to the synthesis of signaling peptides and proteins .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation are influenced by its protective groups, which prevent premature reactions. This compound is distributed to specific cellular compartments where it participates in peptide synthesis .

Subcellular Localization

This compound exhibits specific subcellular localization due to its protective groups and interactions with biomolecules. The compound is directed to compartments such as the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs. Targeting signals and post-translational modifications may also influence its localization. This compound’s activity and function are affected by its presence in these specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-Ser-Otbu is synthesized by protecting the amino group of serine with a tert-butoxycarbonyl (Boc) group and the hydroxyl group with a tert-butyl (tBu) group. The synthesis typically involves the reaction of L-serine with tert-butyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Boc-Ser-Otbu undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of Boc and tBu protective groups, which provide stability and selectivity during peptide synthesis. This makes it particularly useful in complex peptide synthesis where multiple protective groups are required .

Properties

IUPAC Name

tert-butyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-11(2,3)17-9(15)8(7-14)13-10(16)18-12(4,5)6/h8,14H,7H2,1-6H3,(H,13,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNZHQVMWJPBPI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427062
Record name Boc-Ser-Otbu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7738-22-9
Record name Boc-Ser-Otbu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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